- Discovery of novel indoleaminopyrimidine NIK inhibitors based on molecular docking-based support vector regression (SVR) model, Chemical Physics Letters, 2019, 718, 38-45

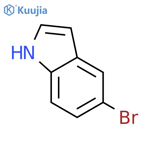

Cas no 96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)

![1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- structure](https://ja.kuujia.com/scimg/cas/96546-77-9x500.png)

96546-77-9 structure

商品名:1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

CAS番号:96546-77-9

MF:C15H12BrNO2S

メガワット:350.230281829834

MDL:MFCD20486680

CID:751397

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole

- 5-bromo-1-(p-toluenesulfonyl)-1H-indole

- N-tosyl-5-bromoindole

- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)

- 5-Bromo-1-(4-methylphenylsulfonyl)indole

- 5-Bromo-1-p-toluenesulfonyl-1H-indole

- 5-Bromo-1-tosyl-1H-indole

- 5-Bromo-1-tosylindole

- 5-Bromo-N-tosylindole

-

- MDL: MFCD20486680

- インチ: 1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3

- InChIKey: CMQRWXUQAKCCAK-UHFFFAOYSA-N

- ほほえんだ: O=S(N1C2C(=CC(=CC=2)Br)C=C1)(C1C=CC(C)=CC=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516789-10 g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 10g |

€457.00 | 2023-04-17 | ||

| abcr | AB516789-10g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |

96546-77-9 | 10g |

€447.00 | 2025-02-13 | ||

| Aaron | AR005UKA-5g |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 95% | 5g |

$292.00 | 2025-02-13 | |

| Aaron | AR005UKA-1g |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 97% | 1g |

$57.00 | 2025-04-02 | |

| Chemenu | CM266069-5g |

5-Bromo-1-tosyl-1H-indole |

96546-77-9 | 95%+ | 5g |

$*** | 2023-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-1g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 97% | 1g |

¥547.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-5g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

96546-77-9 | 97% | 5g |

¥2055.00 | 2024-04-23 | |

| Ambeed | A314402-5g |

5-Bromo-1-tosyl-1H-indole |

96546-77-9 | 97% | 5g |

$190.0 | 2024-04-16 | |

| abcr | AB516789-25g |

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |

96546-77-9 | 25g |

€827.50 | 2025-02-13 | ||

| Aaron | AR005UKA-250mg |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |

96546-77-9 | 97% | 250mg |

$22.00 | 2025-04-02 |

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 Solvents: Dimethylformamide ; 2 h, 0 °C

1.2 Solvents: Dimethylformamide ; 2 h, 0 °C

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 0 °C

1.2 0 °C → rt; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 0 °C → rt; 4 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; 4 h, rt

リファレンス

- Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles, Organic Letters, 2013, 15(17), 4616-4619

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 min, cooled; 12 min, cooled

1.2 20 h, rt

1.2 20 h, rt

リファレンス

- Room-Temperature Gold-Catalysed Arylation of Heteroarenes: Complementarity to Palladium Catalysis, Chemistry - A European Journal, 2016, 22(36), 12641-12645

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

リファレンス

- Preparation of 5-cyanoindole, China, , ,

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 45 min, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Enantioselective Organo-SOMO Cascade Cycloadditions: A Rapid Approach to Molecular Complexity from Simple Aldehydes and Olefins, Journal of the American Chemical Society, 2010, 132(29), 10015-10017

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; rt; 3 h, rt

リファレンス

- Towards the syntheses of N-H and N-alkylated derivatives of meridianins, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; 15 min, rt

1.2 Solvents: Toluene ; 0 °C; 2 h, rt

1.2 Solvents: Toluene ; 0 °C; 2 h, rt

リファレンス

- Marine-natural-products for biocides development: first discovery of meridianin alkaloids as antiviral and anti-phytopathogenic-fungus agents, Pest Management Science, 2020, 76(10), 3369-3376

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 0 °C

1.2 Solvents: Dimethylformamide ; 4.5 h, rt

1.3 Reagents: Water Solvents: Water

1.2 Solvents: Dimethylformamide ; 4.5 h, rt

1.3 Reagents: Water Solvents: Water

リファレンス

- Alkynyl alcohols as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation and inflammatory disorders, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, 0 °C

1.2 0 °C; 1 h, rt

1.2 0 °C; 1 h, rt

リファレンス

- Preparation of pyrazolo[3,4-c]quinoline compounds as phosphatidylinositol 3 kinase inhibitors for therapeutic applications, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 - 5 °C

1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt

1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt

リファレンス

- Preparation of 4-(indol-3-yl)-2-aminopyrimidine compound as IDH1/R132H inhibitor, China, , ,

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt; rt → 0 °C

1.2 3 h, 0 °C

1.2 3 h, 0 °C

リファレンス

- Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivatives, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2424-2428

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; rt; overnight, rt

リファレンス

- Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds, World Intellectual Property Organization, , ,

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Raw materials

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Preparation Products

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-) 関連製品

- 31271-90-6(1-(p-Toluenesulfonyl)indole)

- 2138212-47-0((4-chloro-2-methylphenyl)(1H-pyrazol-4-yl)methanol)

- 613655-67-7(N-{4-2-hydroxy-3-(4-methylpiperidin-1-yl)propoxyphenyl}acetamide)

- 941951-04-8(4-(4-chlorobenzenesulfonyl)-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbutanamide)

- 1603103-99-6(1-(4-Methoxypyrrolidin-2-yl)propan-1-one)

- 723745-03-7(1-(2,4-dichloro-5-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)

- 1805477-72-8(4-Amino-2-bromo-6-(trifluoromethoxy)benzyl bromide)

- 921586-96-1(2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide)

- 1290539-91-1(tert-butyl exo-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate)

- 566169-93-5(2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

清らかである:99%

はかる:5g

価格 ($):171.0